{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Description
The compound {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone features a pyrazolo[3,4-b]pyridine core substituted with three methyl groups (positions 1, 3, 6) and a methanone-linked 4-[2-(2-pyridyl)ethyl]piperazino moiety. The methyl groups likely improve lipophilicity and metabolic stability, while the pyridyl-piperazine moiety may facilitate hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C21H26N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C21H26N6O/c1-15-14-18(19-16(2)24-25(3)20(19)23-15)21(28)27-12-10-26(11-13-27)9-7-17-6-4-5-8-22-17/h4-6,8,14H,7,9-13H2,1-3H3 |
InChI Key |
UUTSLSCOYUMGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Substituted Hydrazines
A widely adopted method involves cyclization reactions between β-ketonitriles and substituted hydrazines. For example, 3-aminocrotononitrile reacts with methylhydrazine under acidic conditions to form the pyrazolo[3,4-b]pyridine scaffold. Subsequent methylation at the 1-, 3-, and 6-positions is achieved using methyl iodide in the presence of a base like potassium carbonate. Yields for this step range from 65–78%, with purity dependent on recrystallization from ethanol.
Diazotization and Rearrangement
Alternative approaches leverage diazotization of picoline derivatives. As detailed in, 3-amino-4-picoline undergoes diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride to form the chloropyridine intermediate. Reduction with hydrogen gas over palladium on carbon yields the aminomethyl derivative, which is acetylated and oxidized with meta-chloroperbenzoic acid (m-CPBA) to form an N-oxide. Rearrangement with trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride produces a nitrile intermediate, which is thermally cyclized to the pyrazolo[3,4-b]pyridine core. This method achieves higher regioselectivity (≥90%) but requires stringent temperature control (–78°C to 25°C).
Functionalization of the Piperazine Moiety
The 4-[2-(2-pyridyl)ethyl]piperazine side chain is synthesized through sequential alkylation and coupling reactions:
Piperazine Alkylation
Piperazine is alkylated with 2-(2-pyridyl)ethyl bromide in a two-step process:
-
Monoalkylation : Reacting piperazine with 1 equivalent of 2-(2-pyridyl)ethyl bromide in acetonitrile at 60°C for 12 hours yields N-(2-pyridylethyl)piperazine.
-
Protection and Purification : The secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate, followed by purification via silica gel chromatography (hexane/ethyl acetate, 3:1). Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the free amine.
Coupling to the Pyrazolopyridine Core
The methanone linkage is formed through Friedel-Crafts acylation or nucleophilic acyl substitution:
-
Friedel-Crafts Approach : Reacting 1,3,6-trimethylpyrazolo[3,4-b]pyridine with 4-[2-(2-pyridyl)ethyl]piperazine-1-carbonyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C provides the methanone product in 55–60% yield.
-
Acyl Chloride Method : The pyrazolopyridine is treated with oxalyl chloride to generate an acyl chloride intermediate, which reacts with the piperazine derivative in tetrahydrofuran (THF) with triethylamine as a base. This method offers superior scalability (up to 85% yield).
Comparative Analysis of Coupling Strategies
The acyl chloride method is preferred for industrial-scale synthesis due to its reproducibility, whereas Suzuki coupling (as described in) is reserved for introducing complex aryl/heteroaryl groups at later stages.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography using a gradient of methanol (2–10%) in dichloromethane. Fractions containing the target compound are identified by thin-layer chromatography (TLC; Rf = 0.3–0.4, silica gel, CH₂Cl₂/MeOH 9:1).
Crystallization
Recrystallization from a mixture of ethyl acetate and hexane (1:3) yields colorless crystals suitable for X-ray diffraction analysis. Melting point is observed at 182–184°C.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.68 (t, J = 7.6 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 4.12 (s, 3H, N-CH₃), 3.85–3.70 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H), 2.45 (s, 6H, C-CH₃).
-
HRMS : m/z calculated for C₂₁H₂₆N₆O [M+H]⁺: 379.2234; found: 379.2231.
Challenges and Optimizations
Instability of Intermediates
The pyrazolopyridine N-oxide intermediate (from) is prone to decomposition at temperatures >40°C. Stabilization is achieved by conducting reactions under nitrogen and using anhydrous solvents.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers .
Industry
In industry, the compound can be used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in materials science and industrial chemistry .
Mechanism of Action
The mechanism of action of {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : Pyrazolo[3,4-b]pyridine core with 1,3,6-trimethyl substitution.
- Analogues: Pyrazolo[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 54h in ): Feature a pyrimidinone ring fused to pyrazole. This modification introduces a ketone oxygen, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the methyl-rich target compound . 1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy derivatives (): The sulfonyl group increases polarity and may improve solubility, but bulky substituents could sterically hinder target binding .
Substituent Effects on Pyrazolo[3,4-b]pyridine
- Target Compound : 1,3,6-Trimethyl groups enhance steric shielding and lipophilicity (clogP ≈ 3.5 estimated).
- Unsubstituted pyrazolo[3,4-b]pyridine (): Lacks methyl groups, leading to higher polarity and faster renal clearance .
Piperazine/Piperidine Side Chain Variations
| Compound | Piperazine Substituent | Key Properties |
|---|---|---|
| Target Compound | 4-[2-(2-Pyridyl)ethyl] | Enhanced π-π stacking; moderate basicity (pKa ~7.5) |
| [4-(3-Chlorophenyl)piperazino] analogue () | 3-Chlorophenyl | Increased hydrophobicity; potential CYP inhibition |
| 4-(Pyridin-2-yl)piperazinomethanone () | Thiophen-2-yl | Reduced basicity; improved solubility in polar solvents |
| 2-(4-Phenylpiperazin-1-yl)ethanone () | Phenylpiperazine with thioether linkage | Higher molecular weight (474.6 vs. ~430 for target); potential for disulfide formation |
Biological Activity
The compound {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, exploring various studies and findings that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight of 312.43 g/mol. The structure features a piperazine moiety linked to a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may possess significant anti-cancer properties. For instance, related compounds with similar structures have demonstrated efficacy against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these compounds ranged from 0.15 to 2.85 μM in various studies .
- Mechanism of Action : The anti-cancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. For example, compounds in the same class have shown to increase levels of pro-apoptotic proteins (e.g., cleaved PARP and caspase-3) while decreasing anti-apoptotic proteins like Bcl-2 .
Study 1: Antitumor Efficacy
A study evaluated the compound's effect on the proliferation of MDA-MB-231 breast cancer cells. The results indicated that it significantly inhibited cell growth with an IC50 value lower than that of standard chemotherapeutics like Erlotinib .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit c-Met kinase, a target implicated in cancer progression. The compound exhibited nanomolar level inhibition (IC50 = 48 nM), suggesting its potential as a targeted therapy for cancers with c-Met overexpression .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 0.83 ± 0.07 | Apoptosis |
| Antitumor | MCF-7 | 0.15 ± 0.08 | Cell Cycle Arrest |
| Antitumor | HeLa | 2.85 ± 0.74 | Apoptosis |
| c-Met Kinase Inhibition | - | 48 nM | Targeted Therapy |
Pharmacological Implications
The promising results from various studies indicate that this compound could serve as a lead compound for further development in cancer therapeutics. Its dual action mechanism—targeting both tumor growth and specific kinase pathways—highlights its potential utility in personalized medicine approaches.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrazolo[3,4-b]pyridine core with the substituted piperazine moiety. Key steps:
- Nucleophilic substitution for piperazine linkage under controlled pH (7–8) and temperature (60–80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the final product .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer : A combination of spectroscopic and spectrometric methods is essential:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridyl ethyl group at δ 2.8–3.2 ppm for CH₂; pyrazole methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 430–450 Da) .
- IR Spectroscopy : Detect carbonyl stretch (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data on analogous compounds guide structural refinement of this compound?
Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for structure solution and refinement :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, 0.8 Å resolution).
- Hydrogen Bonding Analysis : Apply graph-set theory to resolve ambiguities in intermolecular interactions (e.g., N–H···O patterns) .
- Validation : Cross-check with PLATON for twinning or disorder, common in piperazine-containing structures .
Q. What experimental strategies address discrepancies in reported receptor-binding affinities for similar pyrazolo-pyridine derivatives?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyridyl ethyl vs. fluorophenyl groups) and assay against target receptors (e.g., serotonin 5-HT₁A) .
- Competitive Binding Assays : Use radiolabeled ligands (³H-8-OH-DPAT for 5-HT₁A) and Scatchard analysis to calculate Ki values .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to rationalize affinity differences .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents and calculate AUC, t₁/₂, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
